

The Synthesis and Properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethoxy-1-cyanobenzocyclobutane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-1-cyanobenzocyclobutane is a valuable chemical intermediate, primarily recognized for its crucial role in the synthesis of Ivabradine hydrochloride.[1] Ivabradine is a selective and specific inhibitor of the cardiac pacemaker current (If), used in the treatment of chronic stable angina pectoris.[1] The discovery and development of efficient synthetic routes to **4,5-Dimethoxy-1-cyanobenzocyclobutane** have been driven by the therapeutic importance of Ivabradine. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this key intermediate. The unique strained benzocyclobutane ring system, combined with the electronic effects of the methoxy and cyano substituents, makes this molecule a subject of interest in organic synthesis and medicinal chemistry.[2]

Physicochemical Properties

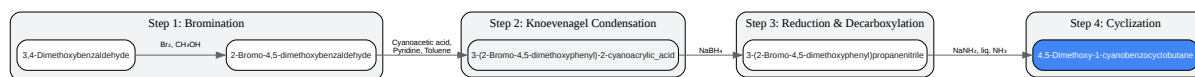
A summary of the key physicochemical properties of **4,5-Dimethoxy-1-cyanobenzocyclobutane** is presented in the table below.

Property	Value	Reference
CAS Number	35202-54-1	[3]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[3]
Molecular Weight	189.21 g/mol	[3]
Appearance	Light yellow to off-white solid/powder	[3][4]
Melting Point	83-84 °C	[3]
Boiling Point	345.9 ± 42.0 °C at 760 mmHg	[2]
Density	1.18 ± 0.1 g/cm ³	[2]
Solubility	Soluble in organic solvents such as methanol and methylene chloride.	[4]

Synthetic Pathways

The most common and practical synthesis of **4,5-Dimethoxy-1-cyanobenzocyclobutane** begins with 3,4-dimethoxybenzaldehyde. The overall synthetic scheme involves the introduction of a bromine atom ortho to one of the methoxy groups, followed by the construction of the cyano-substituted cyclobutane ring. Two primary routes have been described for the conversion of the intermediate 2-bromo-4,5-dimethoxybenzaldehyde to the final product.

The following diagram illustrates a prevalent synthetic route:



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A common synthetic pathway to **4,5-Dimethoxy-1-cyanobenzocyclobutane**.

Experimental Protocols

Detailed experimental procedures for the synthesis of **4,5-Dimethoxy-1-cyanobenzocyclobutane** and its intermediates are provided below.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure details the bromination of 3,4-dimethoxybenzaldehyde.

Materials:

- 3,4-dimethoxybenzaldehyde
- Methanol
- Bromine
- Water

Procedure:

- In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (25.0 g, 0.15 mol) in methanol (350 mL).[4]
- With stirring, slowly add bromine (49.0 g, 0.31 mol) dropwise to the solution.[4]
- After the addition is complete, continue stirring at room temperature for 24 hours.[4]
- Add water (200 mL) to the reaction mixture to precipitate the product.[4]
- Collect the solid by filtration and wash the filter cake with water.
- Recrystallize the crude product from a mixture of methanol and water (6:1 volume ratio) to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.[4]

Product	Yield	Melting Point	Reference
2-Bromo-4,5-dimethoxybenzaldehyde	93.5%	150-152 °C	[4]

Step 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid

This step involves a Knoevenagel condensation between 2-bromo-4,5-dimethoxybenzaldehyde and cyanoacetic acid.

Materials:

- 2-bromo-4,5-dimethoxybenzaldehyde
- Cyanoacetic acid
- Ammonium formate
- Pyridine
- Toluene
- Absolute ethanol

Procedure:

- To a 250 mL three-neck flask, add 2-bromo-4,5-dimethoxybenzaldehyde (35.0 g, 0.14 mol), ammonium formate (0.7 g, 9 mmol), pyridine (30 mL), toluene (130 mL), and cyanoacetic acid (12.0 g, 0.14 mol).[1]
- Heat the mixture to 120 °C and reflux with water separation for 8 hours.[1]
- Add absolute ethanol (40 mL) to the reaction solution and cool to 0 °C.
- Stir for 2 hours and collect the resulting yellow solid by filtration.[1]

Product	Yield	Melting Point	Reference
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid	83.4%	270-271 °C	[1]

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This procedure describes the reduction and decarboxylation of the product from Step 2. A general procedure using sodium borohydride is as follows, though specific optimizations for this substrate may be required.

Materials:

- 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
- Sodium borohydride
- Methanol
- Pyridine

Procedure:

- Dissolve 2-bromo-4,5-dimethoxycinnamonnitrile (a related intermediate, 99.5g, 0.37mol) in a mixture of pyridine (200ml) and methanol (600ml).[5]
- Add sodium borohydride (27.6g, 0.75mol) in portions.[5]
- Slowly heat the mixture to reflux and maintain for 12 hours.[5]
- After cooling, decompose the excess sodium borohydride with 10% hydrochloric acid.[5]
- Extract the product with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.

- Recrystallize the residue from ethanol to obtain 2-bromo-4,5-dimethoxyphenylpropionitrile as a white crystalline solid.^[5]

Product	Yield	Melting Point	Reference
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile	81.4%	76-78 °C	^[5]

Step 4: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

The final step is the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

Materials:

- 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- Ammonium chloride (NH_4Cl)
- Methylene chloride
- Hydrochloric acid
- Anhydrous sodium sulfate
- Ethanol
- Water

Procedure:

- In a 500 mL three-neck flask, condense ammonia gas by cooling to $-60\text{ }^\circ\text{C}$ to obtain liquid ammonia.^[1]

- Add sodium amide (35.5 g, 0.91 mol) and stir for 1 hour.[\[1\]](#)
- Cool the mixture to -70 °C and add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (32.0 g, 0.12 mol) in batches.[\[1\]](#)
- Maintain the temperature and stir for 3 hours.[\[1\]](#)
- With vigorous stirring, add ammonium chloride (96.0 g, 1.79 mol) in batches.[\[1\]](#)
- Allow the reaction to stir at room temperature overnight as the ammonia evaporates.[\[1\]](#)
- Add methylene chloride (300 mL) to the residue and wash sequentially with 3 M hydrochloric acid and water.[\[4\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[4\]](#)
- Recrystallize the residue from ethanol and water to obtain **4,5-Dimethoxy-1-cyanobenzocyclobutane** as an off-white solid.[\[4\]](#)

Product	Yield	Melting Point	Reference
4,5-Dimethoxy-1-cyanobenzocyclobutane	74% (from a similar procedure)	83-84 °C	[3] [4]

Characterization Data

The following table summarizes key characterization data for **4,5-Dimethoxy-1-cyanobenzocyclobutane**.

Analysis	Data
^1H NMR (CDCl_3 , 400 MHz)	δ 6.96 (s, 1H), 6.86 (s, 1H), 4.45 (t, $J=7.6$ Hz, 1H), 3.73 (s, 6H), 3.52-3.57 (m, 1H), 3.35 (m, 1H)
Mass Spectrum (EI, m/z)	189 (M^+ , 100), 174, 146, 116, 91, 76
IR (cm^{-1})	2239 (CN)

Conclusion

4,5-Dimethoxy-1-cyanobenzocyclobutane is a pivotal intermediate in the synthesis of the cardiovascular drug Ivabradine. The synthetic routes described herein, primarily originating from 3,4-dimethoxybenzaldehyde, offer practical and scalable methods for its preparation. This guide provides researchers and drug development professionals with a detailed technical overview, including physicochemical properties, synthetic pathways, and comprehensive experimental protocols, to facilitate further research and development in this area.

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